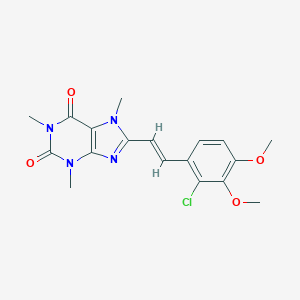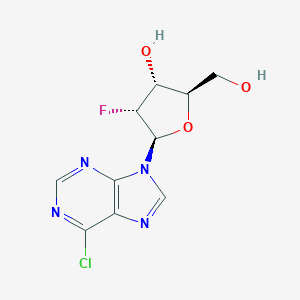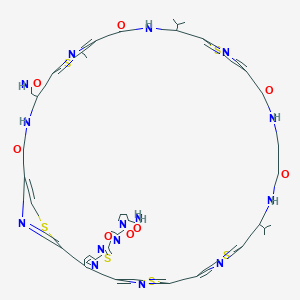
Cholesterylphosphorylethylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesterylphosphorylethylpyridinium (CPEP) is a naturally occurring molecule found in various biological systems. It belongs to the class of lipids and plays an important role in various biochemical and physiological processes. CPEP has been extensively studied for its potential applications in scientific research, particularly in the field of drug delivery and gene therapy.
作用機序
The mechanism of action of Cholesterylphosphorylethylpyridinium is not fully understood, but it is believed to interact with cell membranes and alter their properties. This compound has also been shown to interact with DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism and the regulation of immune responses. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using Cholesterylphosphorylethylpyridinium in lab experiments is its ability to form stable complexes with DNA and RNA. This makes it an attractive candidate for gene therapy applications. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for the use of Cholesterylphosphorylethylpyridinium in scientific research. One area of interest is the development of this compound-based gene delivery systems for the treatment of genetic diseases. Another area of interest is the use of this compound as a drug delivery system for cancer therapy. Additionally, the potential use of this compound as a biomarker for various diseases is also an area of interest for future research.
Conclusion
In conclusion, this compound is a naturally occurring lipid with various potential applications in scientific research. Its ability to form stable complexes with DNA and RNA makes it an attractive candidate for gene therapy and drug delivery applications. While there are limitations to its use, the potential benefits of using this compound in scientific research are significant. Further research is needed to fully understand the mechanism of action and potential applications of this compound in various fields.
合成法
Cholesterylphosphorylethylpyridinium can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create this compound from simple starting materials. The extraction method involves the isolation of this compound from natural sources such as animal tissues and plants. Both methods have been used successfully to produce this compound for scientific research purposes.
科学的研究の応用
Cholesterylphosphorylethylpyridinium has been widely used in scientific research, particularly in the field of drug delivery and gene therapy. This compound has the ability to form stable complexes with DNA, which makes it an attractive candidate for gene therapy applications. This compound can also be used to deliver drugs to specific tissues and cells, which can increase the efficacy of the drug and reduce side effects.
特性
CAS番号 |
143693-01-0 |
|---|---|
分子式 |
C34H54NO4P |
分子量 |
571.8 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-pyridin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C34H54NO4P/c1-25(2)10-9-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-33(27,4)32(29)17-19-34(30,31)5)39-40(36,37)38-23-22-35-20-7-6-8-21-35/h6-8,12,20-21,25-26,28-32H,9-11,13-19,22-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
InChIキー |
ZIQMQJFDJLTAEN-PWAICBBHSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
同義語 |
cholesterylphosphorylethylpyridinium CPEP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
